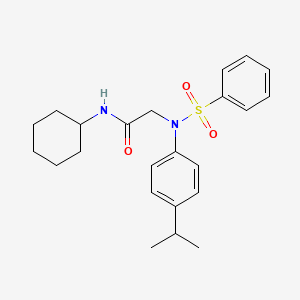![molecular formula C25H26N2O7S B3742053 ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3742053.png)
ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Descripción general
Descripción
Ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, commonly known as DAPT, is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases.
Mecanismo De Acción
DAPT acts as a competitive inhibitor of gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of its substrates, including ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate and Notch receptors. This results in a decrease in the production of amyloid-beta peptides and the activation of the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects, including the inhibition of amyloid-beta production, the activation of the Notch signaling pathway, and the induction of cell differentiation and apoptosis in cancer cells. DAPT has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DAPT in lab experiments is its specificity and potency as a gamma-secretase inhibitor. However, one of the limitations of using DAPT is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for the use of DAPT in scientific research. One potential application is the development of DAPT-based therapies for Alzheimer's disease and other neurodegenerative disorders. Additionally, DAPT may have potential applications in cancer therapy, particularly in the treatment of Notch-dependent cancers. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DAPT.
Aplicaciones Científicas De Investigación
DAPT has been widely used in scientific research to investigate the role of gamma-secretase in various biological processes. It has been shown to be a potent inhibitor of gamma-secretase-mediated cleavage of ethyl 2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, leading to a decrease in the production of amyloid-beta peptides, which are the main constituents of amyloid plaques in Alzheimer's disease. DAPT has also been used to study the role of Notch signaling in cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-4-34-25(29)20-12-8-9-13-21(20)26-24(28)17-27(35(30,31)19-10-6-5-7-11-19)22-15-14-18(32-2)16-23(22)33-3/h5-16H,4,17H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWWLYJKGPUJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



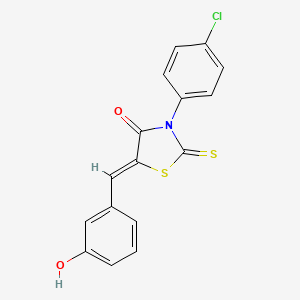
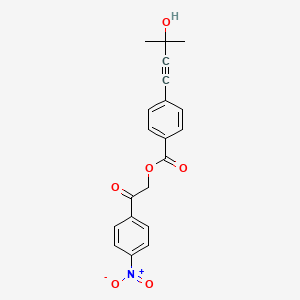
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B3741984.png)
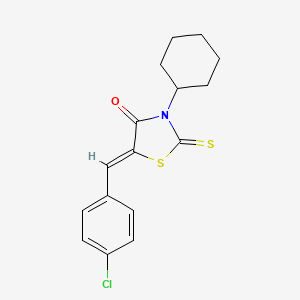
![N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonothioyl}-4-nitrobenzamide](/img/structure/B3741993.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3742017.png)

![N-[(cyclopentylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3742031.png)

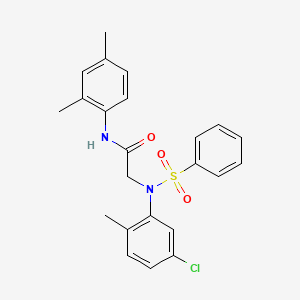
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3742058.png)
![N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3742063.png)
